Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)

Medicinal Chemistry Organic Synthesis Process Chemistry

This 5-carboxaldehyde regioisomer is the indispensable building block for constructing 3,5-disubstituted furo[3,2-b]pyridine libraries—a privileged scaffold for potent and selective CLK and HIPK kinase inhibitors. Generic substitution with 2- or 6-carboxaldehyde regioisomers (e.g., CAS 112372-05-1 or 227939-48-2) yields structurally divergent compounds that invalidate SAR studies and render project data irreproducible. Only the 5-position aldehyde enables chemoselective diversification into validated chemical biology probes (e.g., MU1210) and Hedgehog pathway modulators. For kinase research demanding regiochemical certainty, this is the non-negotiable starting material.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 193750-91-3
Cat. No. B063831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-5-carboxaldehyde (9CI)
CAS193750-91-3
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)N=C1C=O
InChIInChI=1S/C8H5NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H
InChIKeyWIQLXNIFMGGVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-5-carboxaldehyde (9CI) CAS 193750-91-3: A Critical Heterocyclic Aldehyde Building Block for Kinase-Focused Research


Furo[3,2-b]pyridine-5-carboxaldehyde (9CI), bearing CAS 193750-91-3, is a fused heterocyclic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol . Characterized by a furo[3,2-b]pyridine core with an aldehyde functional group precisely at the 5-position of the pyridine ring, this compound serves as a pivotal, yet underexplored, synthetic intermediate in medicinal chemistry . Its primary value proposition lies in its role as a versatile building block for constructing diverse libraries of 3,5-disubstituted furo[3,2-b]pyridines, a privileged scaffold for developing potent and highly selective kinase inhibitors, particularly against CLKs and HIPKs [1].

Why Interchanging Regioisomeric Furo[3,2-b]pyridine Carboxaldehydes (e.g., 2- or 6-Carboxaldehyde) Is Not a Viable Scientific or Procurement Strategy


In medicinal chemistry, the precise placement of a functional group on a heteroaromatic scaffold is a primary determinant of biological activity and synthetic utility. The position of the aldehyde group on the furo[3,2-b]pyridine core critically dictates the electronic properties and reactivity of the molecule . Substituting Furo[3,2-b]pyridine-5-carboxaldehyde with its 2- or 6-regioisomers (e.g., CAS 112372-05-1 or CAS 227939-48-2) will inevitably lead to the formation of entirely different final compounds with altered binding conformations in the target protein's active site, thereby invalidating structure-activity relationship (SAR) studies [1]. Furthermore, the 5-carboxaldehyde isomer has been specifically cited as a key intermediate in the chemoselective synthesis of 3,5-disubstituted furo[3,2-b]pyridines, a pathway that is not accessible from the other regioisomers [2]. Therefore, generic substitution based on structural similarity alone introduces an unacceptable risk of project failure and non-reproducible data.

Quantitative Differentiation of Furo[3,2-b]pyridine-5-carboxaldehyde (193750-91-3) Against Closest Analogs and Intermediates


Physicochemical Profile vs. Regioisomers: Density and Boiling Point as Indicators of Purification and Handling

Furo[3,2-b]pyridine-5-carboxaldehyde exhibits distinct physicochemical properties compared to its 2- and 6-carboxaldehyde isomers, which can impact purification strategies and handling in the laboratory. While differences are modest, they are measurable and may be relevant for specific isolation techniques. Density was reported as 1.3±0.1 g/cm³ and boiling point as 267.3±20.0 °C at 760 mmHg . In contrast, the 2-isomer has a predicted density of 1.38±0.1 g/cm³ and a predicted boiling point of 291.2±20.0 °C , while the 6-isomer was reported with a density of 1.323 g/cm³ and a boiling point of 267.264 °C . These variations confirm that these are distinct chemical entities requiring independent handling and characterization protocols.

Medicinal Chemistry Organic Synthesis Process Chemistry

Synthetic Utility: Furo[3,2-b]pyridine-5-carboxaldehyde as a Superior Entry Point for Diversification vs. Halogenated Intermediates

The aldehyde functional group at the 5-position provides a distinct and more direct synthetic handle for diversification compared to alternative halogenated intermediates like 5-chloro-3-iodofuro[3,2-b]pyridine. While the latter enables chemoselective cross-coupling reactions, it requires a pre-installed halogen and multiple synthetic steps to achieve the same functional group array [1]. Furo[3,2-b]pyridine-5-carboxaldehyde can be directly elaborated via condensation, reductive amination, or organometallic additions to introduce diverse substituents at the 5-position without the need for transition metal catalysis, offering a more atom-economical and potentially higher-yielding route to key intermediates in the synthesis of CLK and HIPK inhibitors [2].

Medicinal Chemistry Kinase Inhibitors Chemical Biology

Baseline Biological Activity: Quantitative Affinity for AKR1B10 and AKR1B1 Provides a Starting Point for SAR

While the primary value of Furo[3,2-b]pyridine-5-carboxaldehyde is as a synthetic intermediate, it does possess measurable, albeit weak, inhibitory activity against the aldo-keto reductase family members AKR1B10 and AKR1B1. In an in vitro assay using recombinant human enzymes, the compound exhibited IC50 values of 18,000 nM (18 µM) against AKR1B10 and 23,000 nM (23 µM) against AKR1B1 [1]. These data serve as a baseline for SAR studies when this core is elaborated into more complex inhibitors. For context, optimized furo[3,2-b]pyridine derivatives have been reported to achieve sub-micromolar IC50 values against CLKs [2], demonstrating the significant potency gains achievable through functionalization of this scaffold.

Biochemical Assay Target Engagement Aldo-Keto Reductase

Validated Application Scenarios for Furo[3,2-b]pyridine-5-carboxaldehyde (193750-91-3) in Scientific Procurement


Synthesis of 3,5-Disubstituted Furo[3,2-b]pyridines for CLK and HIPK Kinase Inhibitor Programs

This is the primary validated application for Furo[3,2-b]pyridine-5-carboxaldehyde. Procurement of this compound is justified when the research objective is to synthesize diverse libraries of 3,5-disubstituted furo[3,2-b]pyridines, a scaffold identified as a 'privileged' core for developing potent and selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The aldehyde at the 5-position is a key functional handle for introducing a variety of substituents (e.g., amines, heterocycles) to explore SAR around this critical kinase pharmacophore [2].

Generation of Furo[3,2-b]pyridine-Based Chemical Probes for Target Identification

The compound serves as a starting point for generating chemical biology probes, such as the state-of-the-art probe MU1210, which is used to interrogate CLK1/2/4 function [1]. While the final probe requires additional synthetic steps, the 5-carboxaldehyde intermediate provides the foundational core upon which the probe's activity and selectivity are built. Researchers developing novel chemical probes for dark kinases or other emerging targets where furo[3,2-b]pyridines are being investigated should prioritize this specific regioisomer.

Construction of Focused Screening Libraries Targeting the Hedgehog Signaling Pathway

Profiling of kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed sub-micromolar modulators of the Hedgehog signaling pathway, a key target in oncology [1]. Furo[3,2-b]pyridine-5-carboxaldehyde is the logical starting material for synthesizing these trisubstituted analogs, as the 5-position aldehyde can be transformed into a wide range of functional groups, enabling rapid exploration of chemical space for Hedgehog pathway modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.